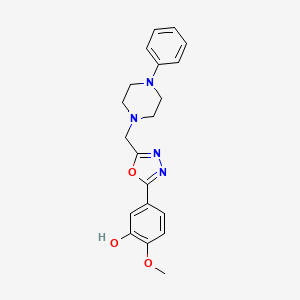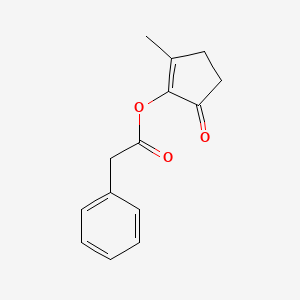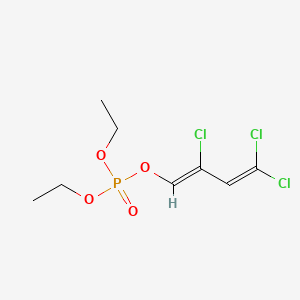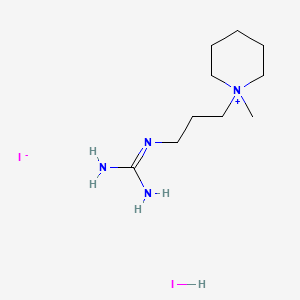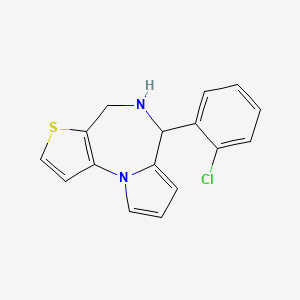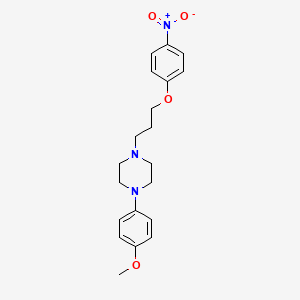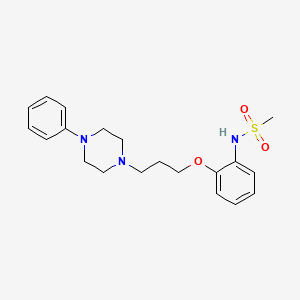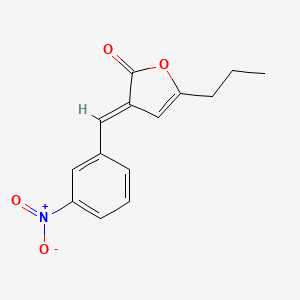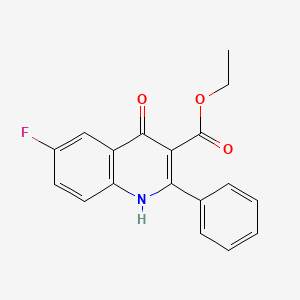
3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The addition of fluorine, hydroxyl, and phenyl groups, along with an ethyl ester moiety, imparts unique chemical properties to this compound. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with appropriate reagents to introduce the fluorine and phenyl groups . The reaction conditions often require the use of solvents like methanol and catalysts such as sulfuric acid, with refluxing for extended periods (e.g., 72 hours) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the quinoline core.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester involves its interaction with specific molecular targets. For instance, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and transcription . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its target enzymes effectively.
Comparison with Similar Compounds
Similar Compounds
- 3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester
- Ethyl 4-hydroxy-2-quinolinecarboxylate
Uniqueness
3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
93663-72-0 |
|---|---|
Molecular Formula |
C18H14FNO3 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
ethyl 6-fluoro-4-oxo-2-phenyl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14FNO3/c1-2-23-18(22)15-16(11-6-4-3-5-7-11)20-14-9-8-12(19)10-13(14)17(15)21/h3-10H,2H2,1H3,(H,20,21) |
InChI Key |
LKHRNCAHJFLSGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
